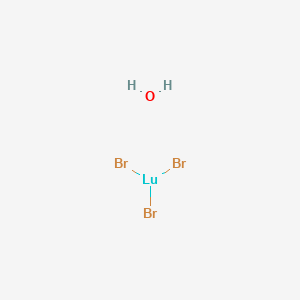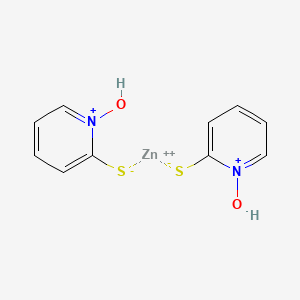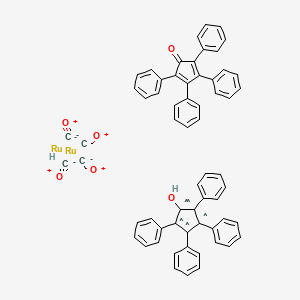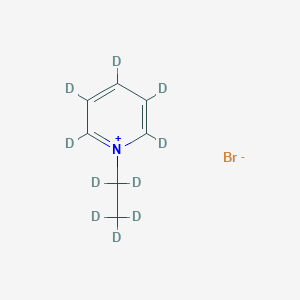
2,3,4,5,6-Pentadeuterio-1-(1,1,2,2,2-pentadeuterioethyl)pyridin-1-ium;bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,4,5,6-Pentadeuterio-1-(1,1,2,2,2-pentadeuterioethyl)pyridin-1-ium;bromide is a deuterated compound, meaning it contains deuterium atoms instead of hydrogen. Deuterium is a stable isotope of hydrogen with one proton and one neutron. This compound is often used in scientific research due to its unique properties, such as increased stability and altered reaction kinetics compared to its non-deuterated counterparts.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5,6-Pentadeuterio-1-(1,1,2,2,2-pentadeuterioethyl)pyridin-1-ium;bromide typically involves the deuteration of pyridine and ethyl groups. One common method is the catalytic exchange of hydrogen with deuterium using a deuterium gas atmosphere and a suitable catalyst, such as palladium on carbon (Pd/C). The reaction is carried out under high pressure and temperature to ensure complete deuteration.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to maximize yield and efficiency. The deuterium gas is often recycled to reduce costs and environmental impact.
化学反応の分析
Types of Reactions
2,3,4,5,6-Pentadeuterio-1-(1,1,2,2,2-pentadeuterioethyl)pyridin-1-ium;bromide can undergo various chemical reactions, including:
Substitution Reactions: The bromide ion can be replaced by other nucleophiles, such as hydroxide or cyanide ions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.
Addition Reactions: The deuterated ethyl group can participate in addition reactions with electrophiles.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or potassium cyanide (KCN) in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate (KMnO_4) or chromium trioxide (CrO_3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4) in anhydrous solvents.
Major Products
The major products depend on the type of reaction. For example, substitution with hydroxide yields a deuterated pyridinium hydroxide, while oxidation can produce deuterated pyridine N-oxide.
科学的研究の応用
2,3,4,5,6-Pentadeuterio-1-(1,1,2,2,2-pentadeuterioethyl)pyridin-1-ium;bromide has several applications in scientific research:
Chemistry: Used as a tracer in reaction mechanisms to study kinetic isotope effects.
Biology: Employed in metabolic studies to track the incorporation of deuterium into biological molecules.
Medicine: Investigated for its potential in drug development, particularly in improving the stability and half-life of pharmaceuticals.
Industry: Utilized in the production of deuterated solvents and reagents for NMR spectroscopy.
作用機序
The mechanism of action of 2,3,4,5,6-Pentadeuterio-1-(1,1,2,2,2-pentadeuterioethyl)pyridin-1-ium;bromide involves the interaction of its deuterated pyridinium ion with various molecular targets. The presence of deuterium alters the bond strength and reaction kinetics, leading to different pathways and outcomes compared to non-deuterated analogs. This can affect enzyme activity, receptor binding, and overall metabolic processes.
類似化合物との比較
Similar Compounds
2,3,4,5,6-Pentadeuterio-1-ethylpyridin-1-ium;bromide: Similar structure but with hydrogen instead of deuterium in the ethyl group.
1-(1,1,2,2,2-Pentadeuterioethyl)pyridin-1-ium;bromide: Lacks deuteration on the pyridine ring.
2,3,4,5,6-Pentadeuterio-1-(1,1,2,2,2-pentadeuterioethyl)pyridin-1-ium;chloride: Similar structure but with chloride instead of bromide.
Uniqueness
The uniqueness of 2,3,4,5,6-Pentadeuterio-1-(1,1,2,2,2-pentadeuterioethyl)pyridin-1-ium;bromide lies in its complete deuteration, which provides enhanced stability and distinct reaction kinetics. This makes it particularly valuable in studies requiring precise control over reaction conditions and outcomes.
特性
CAS番号 |
947601-99-2 |
|---|---|
分子式 |
C7H10BrN |
分子量 |
198.13 g/mol |
IUPAC名 |
2,3,4,5,6-pentadeuterio-1-(1,1,2,2,2-pentadeuterioethyl)pyridin-1-ium;bromide |
InChI |
InChI=1S/C7H10N.BrH/c1-2-8-6-4-3-5-7-8;/h3-7H,2H2,1H3;1H/q+1;/p-1/i1D3,2D2,3D,4D,5D,6D,7D; |
InChIキー |
ABFDKXBSQCTIKH-BCYFSIEASA-M |
異性体SMILES |
[2H]C1=C(C(=[N+](C(=C1[2H])[2H])C([2H])([2H])C([2H])([2H])[2H])[2H])[2H].[Br-] |
正規SMILES |
CC[N+]1=CC=CC=C1.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



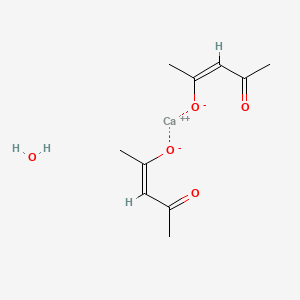
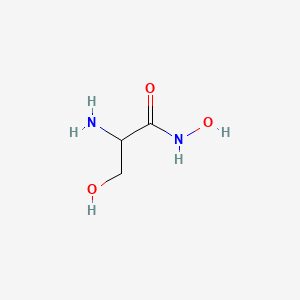
![N-[(E)-(2-hydroxy-1,2-diphenylethylidene)amino]benzamide](/img/structure/B12059014.png)




